
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- is an organic compound with the molecular formula C15H16O2 It is a chiral diol with two phenyl groups attached to the central carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- can be synthesized through several methods. One common synthetic route involves the reduction of 1,3-diphenyl-1,3-propanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like acid chlorides or isocyanates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acid chlorides, isocyanates.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Esters, urethanes.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the phenyl groups.
1,3-Diphenyl-1,3-propanedione: A related compound with a ketone functional group instead of hydroxyl groups.
Uniqueness
1,3-Propanediol, 1,3-diphenyl-, (1R,3R)- is unique due to its chiral nature and the presence of two phenyl groups.
Propiedades
Número CAS |
77291-92-0 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(1R,3R)-1,3-diphenylpropane-1,3-diol |
InChI |
InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1 |
Clave InChI |
XHHXJXGIYFQFOQ-HUUCEWRRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C[C@H](C2=CC=CC=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


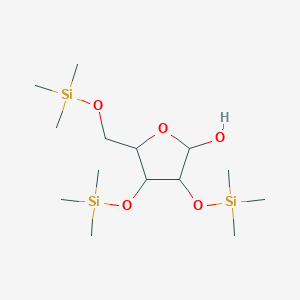
![N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine](/img/structure/B14443197.png)
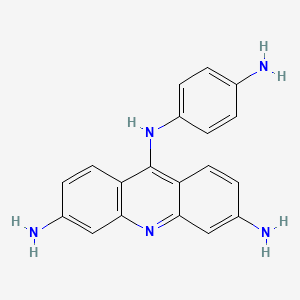
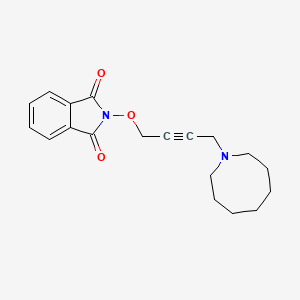

![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
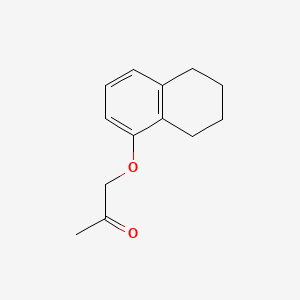
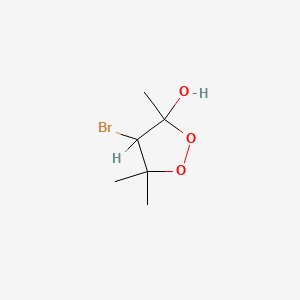
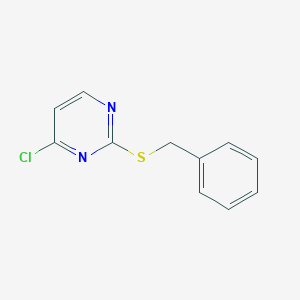
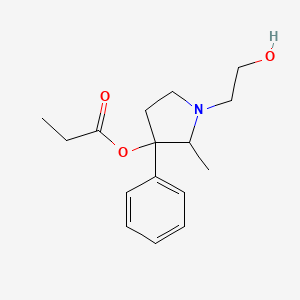
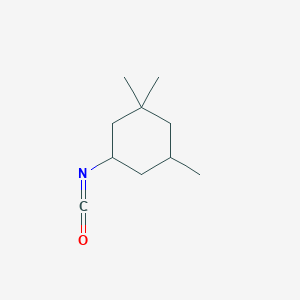
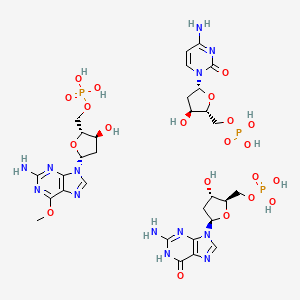
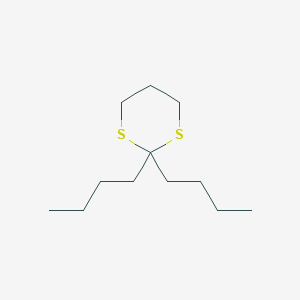
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclohexylamino)-N-methylacetamide](/img/structure/B14443274.png)
